

quantitative structure-activity relationship (QSAR) of piperidine derivatives

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Compound of Interest

Compound Name: Piperidin-2-ylmethylacetate

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Comparative QSAR Analysis of Piperidine Derivatives in Drug Discovery

A deep dive into the quantitative structure-activity relationships of piperidine derivatives reveals key structural insights for the development of novel therapeutics targeting acetylcholinesterase, cancer cell lines, and dual-action neurokinin 1 receptor/serotonin transporter.

This guide provides a comparative analysis of three distinct Quantitative Structure-Activity Relationship (QSAR) studies on piperidine derivatives. By objectively presenting the performance of different molecular models with supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The following sections detail the experimental protocols, present quantitative data in structured tables, and visualize key workflows and biological pathways.

QSAR of Piperidine and Piperazine Derivatives as Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system, and its inhibition is a key therapeutic strategy for Alzheimer's disease. A study on novel piperidine and piperazine derivatives explored both 2D and 3D-QSAR models to understand the structural requirements for potent AChE inhibition.



Data Presentation

The study utilized stepwise multiple linear regressions (SW-MLR) for 2D-QSAR and comparative molecular field analysis (CoMFA) for 3D-QSAR. The CoMFA model demonstrated superior predictive power.

| Model | r² (training set) | q² | r² (test set) | Predictive r ² |
|----------------------|-------------------|-------|---------------|---------------------------|
| 2D-QSAR (SW- MLR) | 0.825 | > 0.5 | 0.778 | > 0.6 |
| 3D-QSAR (CoMFA) | 0.947 | > 0.5 | 0.816 | > 0.6 |

Table 1: Statistical parameters of 2D and 3D-QSAR models for AChE inhibitors.[1][2]

The key molecular descriptors identified in the 2D-QSAR model included topological and electronic parameters, while the 3D-QSAR (CoMFA) model highlighted the importance of steric and electrostatic fields around the piperidine scaffold for optimal interaction with the AChE active site.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method):

The inhibitory activity of the piperidine derivatives against AChE was determined using a modified Ellman's method in a 96-well microplate format. The assay mixture contained the test compound, AChE enzyme from electric eel, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0). The reaction was initiated by adding the substrate, acetylthiocholine iodide (ATCI). The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The rate of color formation was measured spectrophotometrically at 412 nm. The percentage of inhibition was calculated by comparing the reaction rates in the presence and absence of the inhibitor.

QSAR of Furan-Pyrazole Piperidine Derivatives as Anticancer Agents



A computational study investigated a series of furan-pyrazole piperidine derivatives for their antiproliferative activity against human ovarian (OVCAR-8) and colon (HCT116) cancer cell lines, as well as their inhibitory activity against the Akt1 kinase.

Data Presentation

Genetic algorithm-multiple linear regression (GA-MLR) was employed to develop QSAR models based on 2D and 3D autocorrelation descriptors. The models demonstrated good robustness and predictive ability for all three targets.

| Target | r ² | Q ² (LOO) | RMSE | F-statistic |
|--------------------------|----------------|----------------------|---------------|-----------------|
| Akt1 Inhibition | 0.742 - 0.832 | 0.684 - 0.796 | 0.247 - 0.299 | 32.283 - 57.578 |
| OVCAR-8 Proliferation | 0.742 - 0.832 | 0.684 - 0.796 | 0.247 - 0.299 | 32.283 - 57.578 |
| HCT116 Proliferation | 0.742 - 0.832 | 0.684 - 0.796 | 0.247 - 0.299 | 32.283 - 57.578 |

Table 2: Statistical validation parameters for the GA-MLR QSAR models of furan-pyrazole piperidine derivatives.[3]

The descriptors selected by the genetic algorithm indicated that a combination of 3D molecular shape and electronic properties are crucial for the observed biological activities.

Experimental Protocols

MTT Assay for Anticancer Activity:

The in vitro antiproliferative activity of the furan-pyrazole piperidine derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. OVCAR-8 and HCT116 cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours. Following the treatment period, MTT solution was added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a wavelength of 570 nm using a microplate reader. The



IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curves.

Comparative QSAR of Phenyl Piperidine Derivatives as Dual NK1R Antagonists and SERT Inhibitors

A series of phenyl piperidine derivatives were analyzed for their dual activity as neurokinin 1 receptor (NK1R) antagonists and serotonin transporter (SERT) inhibitors, both of which are important targets in the treatment of depression.

Data Presentation

This study employed several chemometric methods, including multiple linear regression (MLR), factor analysis-based MLR (FA-MLR), principal component regression (PCR), and partial least squares combined with a genetic algorithm (GA-PLS). The best models were obtained using GA-PLS for NK1R and MLR for SERT.

| Target | QSAR Method | r² | q² | Predictive r ² |
|--------------------|-------------|---------------|---------------|---------------------------|
| NK1R Antagonism | GA-PLS | Not Specified | Not Specified | Not Specified |
| SERT Inhibition | MLR | Not Specified | Not Specified | Not Specified |

Table 3: QSAR modeling approaches for dual NK1R antagonists and SERT inhibitors.[4][5][6] (Note: Specific statistical values were not available in the abstract; the table indicates the methodologies used).

The QSAR models suggested that distinct structural features of the phenyl piperidine scaffold contribute to the activity at each target, allowing for the design of compounds with a desired dual-action profile.

Experimental Protocols

Neurokinin 1 Receptor (NK1R) Binding Assay:







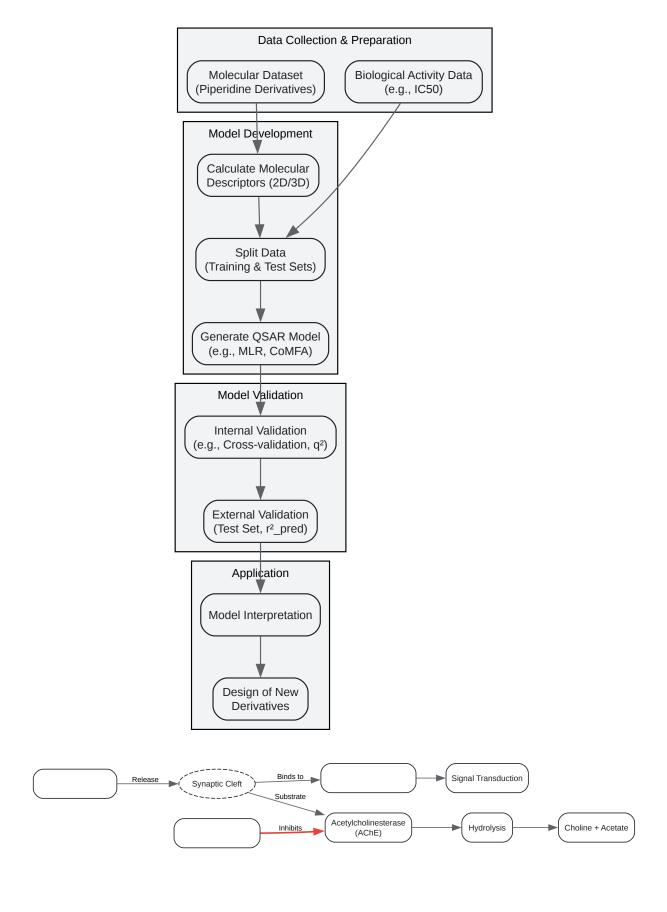
The affinity of the phenyl piperidine derivatives for the NK1R was determined through a competitive radioligand binding assay. Cell membranes expressing the human NK1R were incubated with a radiolabeled ligand (e.g., [³H]-Substance P) and various concentrations of the test compounds. After reaching equilibrium, the bound and free radioligand were separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the amount of radioligand bound to the receptor, was measured using a scintillation counter. The IC50 values were determined from the competition binding curves and converted to Ki values to reflect the binding affinity of the compounds.

Serotonin Transporter (SERT) Uptake Assay:

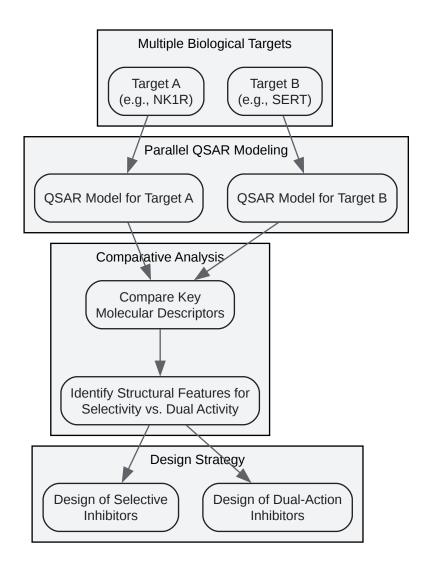
The inhibitory effect of the compounds on SERT was evaluated using a [³H]-serotonin uptake assay in cells stably expressing the human SERT (e.g., HEK293 cells). The cells were incubated with the test compounds for a short period before the addition of [³H]-serotonin. The uptake of the radiolabeled serotonin was allowed to proceed for a specific time and then terminated by rapid washing with ice-cold buffer. The amount of radioactivity accumulated inside the cells was quantified by scintillation counting. The IC50 values were calculated from the concentration-response curves, indicating the potency of the compounds to inhibit serotonin uptake.

Visualizations QSAR Workflow









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